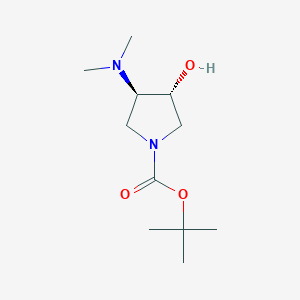

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

Description

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a bicyclic structure with a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and a dimethylamino substituent at position 3. The (3R,4R) stereochemistry is critical for its biological and chemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for targeting enzymes and receptors with stereospecific binding pockets .

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJCQLFIOYWZQH-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Protection of Pyrrolidine Nitrogen

- The starting pyrrolidine derivative is reacted with tert-butyl chloroformate (Boc2O) or tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert atmosphere.

- Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

- This step protects the nitrogen as a Boc-carbamate, preventing side reactions during subsequent functionalization.

Introduction of the Dimethylamino Group

- The 3-position is functionalized by nucleophilic substitution or reductive amination.

- A typical method involves mesylation or tosylation of a hydroxyl or halide precursor at the 3-position, followed by nucleophilic substitution with dimethylamine.

- Reaction conditions include controlled temperature (0–25°C), polar aprotic solvents (acetone, DMF), and stoichiometric ratios close to 1:1.1 (substrate:dimethylamine) to optimize yield and selectivity.

Hydroxylation at the 4-Position

- The 4-position hydroxyl group is introduced stereoselectively via oxidation-reduction sequences or direct hydroxylation.

- For example, hydroboration-oxidation of an allyl or vinyl precursor can install the hydroxyl group with defined stereochemistry.

- Alternatively, asymmetric dihydroxylation or enzymatic resolution methods are employed to ensure the (3R,4R) configuration.

Purification and Enantiomeric Resolution

- The crude product often undergoes purification by recrystallization or chromatographic techniques (e.g., chiral HPLC).

- Enantiomeric excesses exceeding 98% are achievable by employing chiral resolving agents or asymmetric catalysis.

- Crystallization of salts or derivatives may be used to enhance stereochemical purity.

Industrial and Continuous Flow Methods

- Scale-up synthesis employs continuous flow microreactor systems to improve reaction control, heat transfer, and reproducibility.

- Flow chemistry enables efficient mixing and precise temperature control, reducing side reactions and increasing yield.

- Such methods are advantageous for the multi-step synthesis involving sensitive intermediates and stereoselective transformations.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | tert-Butyl chloroformate, base (Et3N), DCM | Protect pyrrolidine nitrogen | Inert atmosphere, 0–25°C |

| 2 | Mesylation/Tosylation | Methanesulfonyl chloride, base (e.g., pyridine) | Activate 3-position for substitution | Controlled temperature |

| 3 | Nucleophilic Substitution | Dimethylamine, acetone or DMF | Introduce dimethylamino group | Stoichiometric control |

| 4 | Hydroxylation | Hydroboration-oxidation or asymmetric dihydroxylation | Install 4-hydroxyl group stereoselectively | Use of chiral catalysts or enzymes |

| 5 | Purification & Resolution | Recrystallization, chiral HPLC | Achieve high enantiomeric purity | >98% ee achievable |

Research Findings and Optimization Insights

- The stereochemical outcome at positions 3 and 4 is critical; mesylation followed by selective nucleophilic substitution with dimethylamine under mild conditions preserves stereochemistry.

- Hydroboration-oxidation of allyl intermediates provides high regio- and stereoselectivity for the 4-hydroxyl group.

- Protecting group strategies (Boc) are essential for preventing side reactions and facilitating purification.

- Continuous flow methods have demonstrated improved yields and scalability, reducing reaction times and waste generation compared to batch processes.

- Crystallization of the final product or its salts ensures enantiomeric purity suitable for pharmaceutical applications.

Analytical Verification of Structure and Purity

- Structural confirmation is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and X-ray crystallography to verify stereochemistry and substitution pattern.

- High-performance liquid chromatography (HPLC), especially chiral HPLC, is used to determine enantiomeric excess.

- Purity levels typically exceed 97% in research-grade samples.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group can produce an alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound exhibits potential as a bioactive molecule due to its structural features that allow interaction with biological targets.

Neuropharmacology

Research indicates that tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate may influence neurotransmitter systems. Its dimethylamino group is hypothesized to enhance its ability to cross the blood-brain barrier, making it a candidate for investigating neurological disorders such as depression and anxiety.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective inhibition of serotonin reuptake, suggesting potential antidepressant properties .

Anticancer Activity

Preliminary studies have indicated that pyrrolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 10 | Inhibition of proliferation |

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

The compound is utilized in the synthesis of various biologically active molecules. Its ability to undergo further functionalization makes it valuable in drug development.

Example Reaction :

The compound can be used in nucleophilic substitution reactions to introduce various functional groups, enhancing its utility in synthetic pathways.

Mécanisme D'action

The mechanism of action of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations at Position 3

tert-Butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

- Substituent: Cyclohexylsulfanyl (C6H11S) replaces dimethylamino.

- Molecular Weight: 301.4 g/mol (vs. 244.3 g/mol for the dimethylamino variant) .

- Key Differences: The sulfur atom in the cyclohexylsulfanyl group increases hydrophobicity and may enhance membrane permeability.

tert-Butyl (3R,4R)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate

- Substituent: Benzylamino (C6H5CH2NH) replaces dimethylamino.

- Purity : 95% (CAS 429673-83-6) .

- Applications : The aromatic benzyl group may improve binding to aromatic residues in biological targets, but introduces steric bulk that could reduce solubility .

tert-Butyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Stereochemical Variations

tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Functional Group Additions/Modifications

tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- Substituent : Hydroxymethyl (-CH2OH) at C4.

- Molecular Formula: C11H21NO4 .

- Utility : The additional hydroxyl group increases hydrophilicity, favoring aqueous-phase reactions in synthesis .

tert-Butyl (3R,4R)-3-[(2-cyclohex-1-en-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate

Data Tables

Table 1: Structural and Physical Properties

Activité Biologique

tert-Butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate (CAS Number: 960289-56-9) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 230.304 g/mol. The compound exhibits a density of approximately 1.1 g/cm³ and a boiling point of about 321.3 °C at 760 mmHg .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammatory responses in neuronal cells. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are associated with neurodegenerative diseases .

- Acetylcholinesterase Inhibition : In vitro studies have demonstrated that the compound can inhibit acetylcholinesterase activity, which is crucial for the management of Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have explored the pharmacological effects of related compounds and their implications for human health:

- Neuroprotective Study : A study involving the administration of related pyrrolidine derivatives showed significant neuroprotective effects in models of Alzheimer's disease. The compounds were effective in reducing amyloid-beta aggregation and improving cognitive function in animal models .

- Anti-inflammatory Research : Another investigation into similar compounds indicated that they possess dual inhibitory activity against prostaglandin and leukotriene synthesis, leading to reduced inflammation without the ulcerogenic effects commonly associated with traditional NSAIDs like indomethacin .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, mesylation of precursor alcohols (e.g., tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate) using methanesulfonyl chloride in acetone, followed by nucleophilic substitution with dimethylamine under controlled pH and temperature. Purification via recrystallization or chiral HPLC ensures enantiomeric purity >98% . Key parameters include reaction time (24–48 hours), solvent polarity (acetone or THF), and stoichiometric ratios (1:1.1 for mesylation).

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ), / NMR (to verify substituent positions and stereochemistry), and high-resolution mass spectrometry (HRMS). For crystallography, single crystals are grown via slow evaporation in ethanol/water mixtures. NMR analysis in DMSO- or CDCl resolves diastereotopic protons and confirms the (3R,4R) configuration .

Q. What are common derivatization reactions for modifying the hydroxymethyl and dimethylamino groups?

- Methodological Answer :

- Hydroxymethyl : Oxidize to a ketone using Dess-Martin periodinane (DMP) or Swern oxidation.

- Dimethylamino : Perform alkylation (e.g., with methyl iodide) or acylation (e.g., with acetyl chloride) under basic conditions (KCO, DMF, 60°C).

- Boc Deprotection : Use TFA in dichloromethane (DCM) to generate free amines for further functionalization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing sterically hindered substituents to the pyrrolidine ring?

- Methodological Answer : Use bulky protecting groups (e.g., tert-butyl carbamate) to reduce steric clash during substitution. Catalytic systems like Pd(OAc)/Xantphos enable Suzuki-Miyaura coupling for aryl introductions. Kinetic studies (via NMR monitoring) help identify rate-limiting steps. For example, coupling with 5-bromo-2-methoxypyridine achieves >80% yield at 80°C in dioxane/water .

Q. What strategies resolve contradictions in biological activity data between enantiomers or derivatives?

- Methodological Answer :

- Enantiomer Separation : Use chiral stationary-phase HPLC (CSP-HPLC) to isolate (3R,4R) and (3S,4S) forms.

- Biological Assays : Compare IC values across multiple assays (e.g., enzyme inhibition, cell viability). For instance, (3R,4R) derivatives show 10-fold higher affinity for kinase targets than (3S,4S) in SPR binding studies .

- Computational Modeling : Docking studies (AutoDock Vina) correlate stereochemistry with binding pocket compatibility .

Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration for neurological targets?

- Methodological Answer :

- LogP Optimization : Introduce fluorine atoms (e.g., replacing hydroxymethyl with CF) to increase lipophilicity (target LogP 2–3) .

- Prodrug Strategies : Convert polar groups (e.g., hydroxyl) to esters (e.g., pivaloyloxymethyl) for passive BBB transport, followed by enzymatic cleavage in vivo .

- In Silico Screening : Use QSAR models (Molinspiration, SwissADME) to predict BBB scores and prioritize synthetic targets .

Critical Analysis of Contradictions

- Stereochemical Stability : and report conflicting stability data for (3R,4R) derivatives under acidic conditions. Resolution involves comparative stability studies (pH 2–7, 37°C) with LC-MS monitoring to identify degradation pathways.

- Biological Activity : Piperidine analogs () show higher solubility but lower target affinity than pyrrolidine derivatives. Cross-comparison via molecular dynamics simulations explains steric and electronic mismatches in binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.